molecular formula C14H13NO3 B3098452 [Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid CAS No. 133604-69-0

[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid

Cat. No. B3098452
CAS RN: 133604-69-0
M. Wt: 243.26 g/mol
InChI Key: FZXHUEVCBVDVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid (MNA) is a compound that has been studied for its potential applications in the fields of medicine and biochemistry. MNA is an organic compound derived from naphthalene, which is a type of hydrocarbon found in coal tar and petroleum. MNA is an important intermediate in the synthesis of many compounds, and has been used as a building block for the production of pharmaceuticals and other compounds. MNA has been studied for its potential use in the treatment of certain diseases, and its ability to act as an inhibitor or activator of various biochemical processes.

Scientific Research Applications

Physiochemical Properties and Plant Growth

Naphthalene acetic acid (NAA), closely related to the chemical structure of interest, plays a significant role in the physiological processes of plants. It is known for encouraging cell division and enlargement, influencing plant and fruit properties positively. Application of NAA can increase fruit growth rate, resulting in bigger fruit sizes at harvest without reducing yield, thus enhancing fruit quality. However, it is toxic to plants at high concentrations, causing growth issues and metabolic reactions to slow down. This dual role of NAA highlights its importance in agricultural research and applications, particularly in optimizing fruit production and quality (J. Singh, A. Mirza, Sukhdip Singh, 2017).

Naphthalene's Environmental Impact and Removal Techniques

The environmental impacts of naphthalene, a fundamental component in the production of chemicals such as phthalic anhydride and methyl anthranilate, have been extensively studied. Recent research emphasizes the importance of removing naphthalene from water systems due to its classification as a hazardous pollutant. Adsorption techniques, employing activated carbons, graphene derivatives, and other materials, have shown remarkable efficiency in eliminating naphthalene from aqueous solutions. These studies suggest potential integrated approaches for enhancing naphthalene removal, addressing both environmental protection and public health concerns (M. Alshabib, 2021).

Medicinal Applications of Naphthalene Derivatives

Naphthalimide compounds, derivatives of naphthalene, have shown extensive potential in medicinal applications due to their ability to interact with biological molecules through noncovalent bonds. Some naphthalimide derivatives have reached clinical trials as anticancer agents, and ongoing research is exploring their use in treating various diseases. These derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility and potential in biomedicine. The expanding research in naphthalimide-based medicinal chemistry demonstrates the significant therapeutic and diagnostic applications of naphthalene derivatives (Huo-Hui Gong, Dinesh Addla, Jing-Song Lv, Cheng‐He Zhou, 2016).

properties

IUPAC Name

2-[methyl(naphthalene-2-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-15(9-13(16)17)14(18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXHUEVCBVDVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid
Reactant of Route 3
Reactant of Route 3
[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid
Reactant of Route 4
Reactant of Route 4
[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid
Reactant of Route 5
Reactant of Route 5
[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid
Reactant of Route 6
Reactant of Route 6
[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.